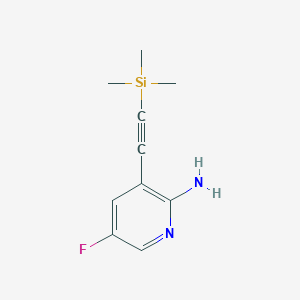

5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-fluoro-3-(2-trimethylsilylethynyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2Si/c1-14(2,3)5-4-8-6-9(11)7-13-10(8)12/h6-7H,1-3H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZOUBOIAZVSGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C(N=CC(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyridine and trimethylsilylacetylene.

Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a palladium catalyst and a base such as triethylamine. The reaction mixture is heated to facilitate the coupling of the trimethylsilylacetylene with the 5-fluoropyridine.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as triethylamine, used to deprotonate and activate reactants.

Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.

Reducing Agents: Such as sodium borohydride, used in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Organic Synthesis

5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine serves as an essential building block in the synthesis of more complex organic molecules. The trimethylsilyl group enhances the compound's stability and reactivity, making it suitable for various coupling reactions and substitution processes.

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Yields various substituted pyridines |

| Coupling Reactions | Produces complex aromatic compounds |

Research indicates that this compound has potential biological activity, particularly as a neuropeptide FF receptor antagonist. It has been explored for its interactions with biomolecules, which may lead to new therapeutic applications.

Case Study : A patent application (EP4010328A1) discusses the use of aminopyridine derivatives, including this compound, in developing drugs targeting neuropeptide FF receptors, which are implicated in pain modulation and other physiological processes .

Medicinal Chemistry

The compound is being investigated for its role in drug discovery and development. Its structural features make it a candidate for modifications aimed at enhancing pharmacological properties.

Case Study : In a study on kinase inhibitors for treating human African trypanosomiasis, analogs of similar compounds were optimized for selectivity against human enzymes while maintaining efficacy against Trypanosoma brucei . This highlights the potential of pyridine derivatives in addressing significant health challenges.

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials. Its properties facilitate the development of novel compounds that can be applied in various industrial processes.

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Chemistry | Building block for complex organic synthesis |

| Biological Research | Potential antagonist for neuropeptide receptors |

| Medicinal Chemistry | Candidate for drug discovery and development |

| Industrial Use | Production of specialty chemicals |

Mechanism of Action

The mechanism of action of 5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and ethynyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

5-Fluoro-3-ethynylpyridin-2-amine: Lacks the trimethylsilyl group, which can affect its reactivity and properties.

3-((Trimethylsilyl)ethynyl)pyridin-2-amine: Lacks the fluorine atom, which can influence its chemical behavior.

Uniqueness

5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine is unique due to the presence of both the fluorine atom and the trimethylsilyl-ethynyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS No. 866319-01-9) is a fluorinated pyridine derivative with significant potential in medicinal chemistry, particularly in the development of antiviral and anticancer agents. This article explores its biological activity, synthesis, mechanism of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 208 Da. It features a fluorine atom, a trimethylsilyl group, and an ethynyl group attached to a pyridine ring. The presence of these functional groups contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H13FN2Si |

| Molecular Weight | 208 Da |

| LogP | 2.79 |

| Polar Surface Area (Ų) | 39 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of this compound typically involves the coupling of 5-fluoropyridine with trimethylsilylacetylene under palladium catalysis. The reaction is carried out under inert conditions with triethylamine as a base, followed by purification through column chromatography to yield the desired compound in high purity .

Anticancer Activity

Fluorinated compounds often show promise in cancer therapy due to their ability to inhibit key enzymes involved in tumor growth. For example, similar pyridine derivatives have been shown to inhibit c-MET kinase, a target in various cancers . The ethynyl group in this compound may also facilitate interactions with biological targets critical for cancer cell proliferation.

The mechanism of action for this compound likely involves its interaction with specific enzymes and receptors. The fluorine atom can enhance the compound's lipophilicity and binding affinity, while the ethynyl group may participate in π-stacking interactions with aromatic residues in target proteins. Detailed studies are necessary to elucidate the precise molecular pathways involved.

Case Studies and Research Findings

- Fluorinated Nucleosides : A study highlighted that fluorinated nucleosides exhibit potent antiviral activities by incorporating into viral DNA and inhibiting replication processes. This suggests that similar mechanisms might be applicable to compounds like this compound .

- Inhibition of Kinases : Research on pyridine derivatives has shown that modifications can lead to selective inhibition of kinases involved in cancer progression. The potential for this compound to act as a kinase inhibitor warrants further investigation .

- Structure-Activity Relationship (SAR) : Investigations into SAR for related compounds indicate that the presence of both fluorine and ethynyl groups significantly influences biological activity, enhancing efficacy against viral targets and cancer cells .

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine?

- Methodological Answer : The synthesis typically involves two key steps: (1) introducing the fluorine atom via nucleophilic aromatic substitution (SNAr) on a halogenated pyridine precursor (e.g., 5-fluoro-3-iodopyridin-2-amine), and (2) coupling the trimethylsilyl acetylene group via a Sonogashira reaction. For example, 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine (a structural analog) is synthesized using palladium-catalyzed cross-coupling . Optimize reaction conditions (e.g., Pd(PPh₃)₄/CuI catalyst, inert atmosphere) to achieve >80% yield. Validate intermediates via LC-MS and NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Assess purity (>98%) with a C18 column and UV detection at 254 nm.

- NMR : Confirm structure via , , and NMR. Compare chemical shifts with analogs like 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (δ ~7.5 ppm for pyridine protons) .

- HRMS : Verify molecular ion [M+H] (expected m/z: 263.10 for CHFNSi).

Q. What stability precautions are necessary for handling this compound?

- Methodological Answer : Store under inert gas (N or Ar) at –20°C in amber vials to prevent degradation. The trimethylsilyl ethynyl group is moisture-sensitive, and the amine may oxidize. Avoid exposure to heat (>40°C) or strong acids/bases. Safety protocols for pyridine derivatives (e.g., PPE, fume hoods) are essential .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trimethylsilyl ethynyl group in cross-coupling reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals. Compare with analogs like 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine to assess steric and electronic effects on reaction kinetics . Molecular docking studies can further predict interactions in catalytic systems (e.g., Pd complexes) .

Q. What strategies resolve contradictions in reported spectroscopic data for similar pyridine derivatives?

Q. How can structure-activity relationship (SAR) studies optimize this compound for medicinal chemistry applications?

- Methodological Answer : Synthesize derivatives with varied substituents (e.g., replacing F with Cl, CF, or methyl groups) and evaluate bioactivity. Use combinatorial libraries (e.g., parallel Suzuki-Miyaura couplings) and high-throughput screening against target proteins (e.g., kinases). Compare results with analogs like 5-Methyl-3-((trimethylsilyl)ethynyl)pyridin-2-amine to identify key pharmacophores .

Q. What advanced techniques quantify degradation products under stressed conditions?

- Methodological Answer : Conduct forced degradation studies (heat, light, pH extremes) and analyze products via UPLC-QTOF-MS. For example, hydrolytic degradation may yield 5-fluoro-2-aminopyridine-3-carboxylic acid. Compare with stability data from chloro analogs (e.g., 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine) to infer degradation pathways .

Methodological Notes for Experimental Design

- Synthetic Reproducibility : Document catalyst loading (e.g., 5 mol% Pd) and reaction times precisely. Variations in these parameters significantly impact yields in Sonogashira reactions .

- Data Validation : Use internal standards (e.g., 1,3,5-trimethoxybenzene for HPLC) and replicate experiments (n ≥ 3) to ensure reproducibility.

- Safety Compliance : Follow protocols for handling fluorinated and silated compounds, including waste disposal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.